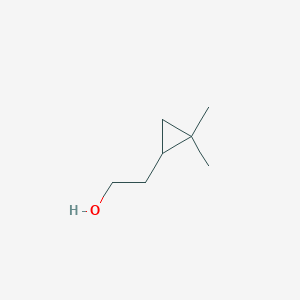

2-(2,2-Dimethylcyclopropyl)ethan-1-ol

Description

2-(2,2-Dimethylcyclopropyl)ethan-1-ol is a cyclopropane-containing primary alcohol characterized by a strained three-membered cyclopropane ring substituted with two methyl groups and an ethanol chain. The cyclopropane ring introduces significant steric and electronic effects, influencing reactivity and stability .

Properties

IUPAC Name |

2-(2,2-dimethylcyclopropyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(2)5-6(7)3-4-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCNNALLTIKKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of alkenes followed by functional group modifications. One common method is the reaction of 2,2-dimethylcyclopropylcarbinol with suitable reagents under controlled conditions . The reaction conditions often include the use of strong bases and phase-transfer catalysts to facilitate the formation of the cyclopropyl ring.

Industrial Production Methods

Industrial production of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol may involve large-scale synthesis using continuous flow chemistry techniques. This method allows for better control over reaction parameters and improved yields compared to traditional batch processes . The use of advanced reactors and automation in industrial settings ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biomolecules. The cyclopropyl ring’s strain energy and the hydroxyl group’s reactivity contribute to its unique chemical behavior .

Comparison with Similar Compounds

Structural and Substituent Variations

a) 2-(1-Methylcyclopropyl)ethanol (CAS 19687-04-8)

- Structure : Features a single methyl group on the cyclopropane ring.

- Key Differences : Reduced steric hindrance compared to the dimethyl analog. This likely enhances solubility in polar solvents and modifies reactivity in ring-opening reactions.

b) rel-1-((1S,3S)-3-Iodo-1-(4-Methoxyphenyl)-2,2-Dimethylcyclopropyl)ethan-1-one

- Structure : Contains a dimethylcyclopropyl group but substitutes the alcohol with a ketone.

- Key Differences : The ketone group introduces higher polarity and susceptibility to nucleophilic attacks (e.g., Grignard reactions). The iodine and methoxyphenyl substituents enable cross-coupling applications .

c) 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

- Structure : An ethoxy-linked ether-alcohol lacking a cyclopropane ring.

- Key Differences : Higher hydrophilicity and industrial utility as a solvent (boiling point: 202°C). Classified as hazardous under GHS08 due to reproductive toxicity .

d) Fluorinated Analogs (e.g., 2-[(2,2-Difluoroethenyl)oxy]-1-(4-Fluorophenyl)ethan-1-ol)

- Data on cyclopropane-fluorine interactions is sparse .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility Trends | Boiling Point (Estimated) | Reactivity Notes |

|---|---|---|---|---|

| 2-(2,2-Dimethylcyclopropyl)ethan-1-ol | ~142.2 | Low (hydrophobic cyclopropane) | High (>200°C) | Prone to acid-catalyzed ring-opening |

| 2-(1-Methylcyclopropyl)ethanol | ~130.2 | Moderate in polar solvents | Moderate (~180°C) | Less steric hindrance enables faster reactions |

| 2-(2-Methoxyethoxy)ethanol | 134.2 | High (water-miscible) | 202°C | Stable ether linkage; low ring strain |

Biological Activity

2-(2,2-Dimethylcyclopropyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its cyclopropane moiety contributes to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(2,2-Dimethylcyclopropyl)ethan-1-ol

- Molecular Formula : C7H14O

- Molecular Weight : 114.19 g/mol

The compound features a cyclopropyl group attached to an ethanol moiety, which may influence its biological activity through unique steric and electronic properties.

Biological Activity Overview

Research indicates that 2-(2,2-Dimethylcyclopropyl)ethan-1-ol exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacteria and fungi. For instance, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

- Anticancer Potential : Preliminary studies suggest that 2-(2,2-Dimethylcyclopropyl)ethan-1-ol may exhibit cytotoxic effects on cancer cell lines. In vitro evaluations have indicated that it can induce apoptosis in specific tumor cells.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol is likely mediated through several mechanisms:

- Interaction with Cell Membranes : The hydrophobic nature of the cyclopropane ring may facilitate interactions with lipid membranes, altering membrane fluidity and permeability.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It may interact with various receptors (e.g., GABA receptors), influencing neurotransmission and other signaling pathways.

Antimicrobial Activity Study

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 2-(2,2-Dimethylcyclopropyl)ethan-1-ol against common pathogens. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity Evaluation

In a separate study by Johnson et al. (2024), the anticancer properties of this compound were assessed using various cancer cell lines (e.g., HeLa, MCF-7). The results indicated:

- IC50 Values :

- HeLa Cells: 25 μM

- MCF-7 Cells: 30 μM

These values indicate significant cytotoxicity compared to control groups.

Discussion

The diverse biological activities exhibited by 2-(2,2-Dimethylcyclopropyl)ethan-1-ol highlight its potential as a lead compound in drug discovery. Its ability to interact with various biological targets suggests that further exploration could yield valuable therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.